2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

描述

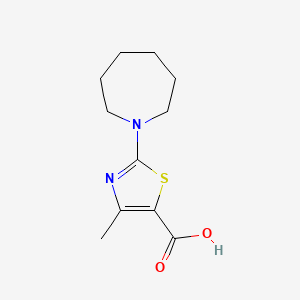

属性

IUPAC Name |

2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8-9(10(14)15)16-11(12-8)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRUVXKIIACRBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Four-Step Approach

An In-Depth Technical Guide for Chemical Professionals

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to elucidate the causal reasoning behind the chosen synthetic strategy, which is built upon a foundation of well-established, high-yield chemical transformations. The four-stage process encompasses: (1) a one-pot Hantzsch thiazole synthesis to construct the core heterocyclic scaffold; (2) a Sandmeyer-type diazotization and bromination to install a suitable leaving group; (3) a nucleophilic aromatic substitution with azepane; and (4) a final saponification to yield the target carboxylic acid. Each stage is detailed with step-by-step protocols, mechanistic insights, and supporting characterization data, providing a robust and reproducible pathway for researchers and drug development professionals.

Introduction: The Thiazole Scaffold in Modern Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Specifically, the 2-amino-4-methylthiazole-5-carboxylate framework serves as a critical building block for advanced intermediates in organic synthesis, including precursors for important antibiotics like Cefditoren Pivoxil.[4]

The target molecule, 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, combines this valuable thiazole core with two key functional groups: a C5-carboxylic acid, which can serve as a handle for further modification or as a key binding element, and a C2-azepane moiety. The azepane ring, a seven-membered saturated N-heterocycle, is increasingly utilized in drug design to explore new chemical space and modulate physicochemical properties such as solubility and metabolic stability.[5][6] This guide details an efficient and logical synthetic pathway to access this specific molecule, designed for maximum yield and purity.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule (1) reveals a clear and efficient forward-synthesis strategy. The carboxylic acid can be derived from the hydrolysis of its corresponding ethyl ester (5) . The key C-N bond between the thiazole ring and the azepane nitrogen is best formed via a nucleophilic aromatic substitution (SNAr), suggesting a 2-halothiazole precursor such as the 2-bromo derivative (4) . This intermediate can be accessed from the readily available ethyl 2-amino-4-methylthiazole-5-carboxylate (3) via a Sandmeyer-type reaction. Finally, the 2-aminothiazole core (3) is classically and efficiently constructed using the Hantzsch thiazole synthesis from basic, commercially available starting materials: ethyl acetoacetate (6) , a brominating agent, and thiourea (7) .[7][8]

This multi-step approach is advantageous as it relies on robust and well-documented reactions, ensuring high yields and predictable outcomes at each stage.

Synthesis and Mechanistic Discussion

The forward synthesis is executed in four distinct stages, each optimized for efficiency and ease of purification.

Stage 1: Hantzsch Synthesis of Ethyl 2-Amino-4-methyl-1,3-thiazole-5-carboxylate (3)

The foundational step is the construction of the thiazole ring. We employ a highly efficient, one-pot variation of the Hantzsch synthesis.[2][9] This method circumvents the need to isolate the unstable α-halo ketone intermediate by generating it in situ. Ethyl acetoacetate (6) is first brominated with N-bromosuccinimide (NBS), and the resulting ethyl 2-bromo-3-oxobutanoate is immediately reacted with thiourea (7) to yield the desired 2-aminothiazole derivative (3) .[2]

Mechanism Rationale: The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the brominated ketone, displacing the bromide ion.[3][10] This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration of the resulting hydroxylated intermediate to form the stable, aromatic thiazole ring.[3]

Experimental Protocol:

-

To a stirred mixture of ethyl acetoacetate (1.0 eq) in a 2.5:1 solution of water/THF at 0°C, add N-bromosuccinimide (1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Add thiourea (1.0 eq) to the mixture and heat to 80°C for 2-3 hours.

-

After cooling to room temperature, filter any insoluble material. Add aqueous ammonia to the filtrate to basify it.

-

The resulting yellow precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate (3) .[2][4]

| Parameter | Expected Value | Reference |

| Yield | 70-75% | [2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 178-179°C | [2] |

Stage 2: Synthesis of Ethyl 2-Bromo-4-methyl-1,3-thiazole-5-carboxylate (4)

To facilitate the subsequent nucleophilic substitution, the C2-amino group must be converted into a good leaving group. A Sandmeyer-type diazotization-bromination reaction is the method of choice for this transformation.[11] The amino group is converted to a diazonium salt using sodium nitrite under acidic conditions, which is then displaced by a bromide ion from a copper(I) bromide catalyst.

Experimental Protocol:

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (3) (1.0 eq) in an aqueous solution of hydrobromic acid (48%) and cool to -5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 0°C. Stir for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 1 hour.

-

Cool the mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.[11]

Stage 3: Nucleophilic Aromatic Substitution to Yield Ethyl 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylate (5)

With a suitable leaving group installed at the C2 position, the azepane moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the thiazole ring nitrogen and the C5-ester group facilitates the attack of the nucleophilic nitrogen of azepane. The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to quench the HBr generated.

Experimental Protocol:

-

Dissolve the 2-bromo-thiazole derivative (4) (1.0 eq) in a solvent such as DMF or NMP.

-

Add azepane (1.5-2.0 eq) followed by a base such as potassium carbonate or triethylamine (2.0 eq).

-

Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC. Microwave irradiation can potentially shorten the reaction time.

-

After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to give the ester (5) .

Stage 4: Saponification to 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (1)

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction carried out under basic conditions, followed by an acidic workup to protonate the carboxylate salt.[12]

Experimental Protocol:

-

Dissolve the ethyl ester (5) (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the pH is approximately 3-4.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (1) .

Characterization Summary

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

| Analysis | Expected Data for Compound (1) |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.33 g/mol [13] |

| ¹H NMR | Signals corresponding to azepane CH₂, thiazole methyl, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the thiazole ring carbons, azepane carbons, methyl group, and the carbonyl carbon of the carboxylic acid. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 241.1 |

Conclusion

This guide outlines a logical, robust, and reproducible four-stage synthesis for 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. By leveraging the classic Hantzsch thiazole synthesis followed by a sequence of reliable functional group interconversions—diazotization, nucleophilic aromatic substitution, and saponification—the target molecule can be obtained in good overall yield from simple starting materials. The detailed protocols and mechanistic explanations provided herein serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the efficient production of this and structurally related compounds for further investigation.

References

-

Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1072-1081. [Link]

-

Scribd. Hantzsch Thiazole Synthesis Mechanism. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

- Meng, G., et al. (2014). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

-

Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

- Guan, R. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Weinstock, L. M., et al. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates.

-

Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]

-

Wikipedia. Thiazole. [Link]

-

Kachaeva, M. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. [Link]

-

Kachaeva, M. V., et al. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

- US Patent Office. (1966). Processes for preparing thiazole carboxylic acids.

-

Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-378. [Link]

-

Ma, L. (2004). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. ResearchGate. [Link]

-

Sharma, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]

-

Dondoni, A., & Fantin, G. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

- Reddy, A. R., et al. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Al-Balas, Q., et al. (2015). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

-

Piatkowska-Bim, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

-

Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. [Link]

-

Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Xu, G., et al. (2024). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ResearchGate. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. Asian Journal of Organic Chemistry. [Link]

-

Sharma, R., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Chemical Problems. [Link]

-

Wolfram, S., et al. (2014). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry. [Link]

-

Biological Magnetic Resonance Bank. bmse011595 NMR Quality Control Of Fragment Libraries For Screening. [Link]

- US Patent Office. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ResearchGate. (2015). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. [Link]

-

Liu, Y., et al. (2023). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

-

Journal of microbiology, biotechnology and food sciences. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. scribd.com [scribd.com]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Page loading... [guidechem.com]

- 12. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 13. scbt.com [scbt.com]

Technical Monograph: Physicochemical Profiling of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Document Type: In-Depth Technical Guide & Laboratory Monograph Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead series. 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (Molecular Formula: C₁₁H₁₆N₂O₂S) represents a highly privileged, multifunctional scaffold. By integrating a conformationally flexible seven-membered azepane ring with a rigid, electron-deficient thiazole core and a terminal carboxylic acid, this compound offers a unique topological profile[1]. It is frequently utilized in the synthesis of ATP-competitive kinase inhibitors, anti-infectives, and targeted protein modulators[2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and standardized experimental workflows for its characterization.

Structural Analytics & Mechanistic Causality

The physicochemical behavior of this molecule is not merely the sum of its parts; it is governed by the synergistic electronic and steric interactions of its four primary functional groups.

-

The 1,3-Thiazole Core: Acting as a robust bioisostere for phenyl or pyridine rings, the thiazole core provides metabolic stability and introduces two distinct hydrogen bond acceptors (the nitrogen and sulfur atoms). Its electron-withdrawing nature significantly influences the pKa of adjacent substituents.

-

The Azepan-1-yl Substituent (Position 2): Unlike standard aliphatic amines, the nitrogen of the seven-membered azepane ring is directly conjugated with the thiazole system. This forms an amidine-like resonance structure ( N−C=N ), delocalizing the nitrogen's lone pair into the heteroaromatic ring. Causality: This delocalization drastically reduces the basicity of the azepane nitrogen, shifting its pKa from a typical ~9.5 (for aliphatic tertiary amines) down to ~2.5. Furthermore, the 7-membered ring provides a broader spatial sweep (exit vector) than a piperidine ring, allowing it to probe larger, more flexible lipophilic pockets in target proteins[3].

-

The Methyl Group (Position 4): Positioned adjacent to both the thiazole sulfur and the carboxylic acid, the methyl group serves a dual purpose. Causality: Sterically, it shields the vulnerable thiazole sulfur from rapid hepatic oxidation (sulfoxidation). Conformationally, it restricts the free rotation of the C5-carboxylic acid, locking the carboxylate into a specific geometry that is often required for optimal salt-bridge formation with target arginine or lysine residues[2].

-

The Carboxylic Acid (Position 5): Provides a critical hydrogen bond donor/acceptor pair and a site for synthetic derivatization (e.g., amide coupling). The electron-withdrawing effect of the thiazole ring lowers its pKa slightly compared to aliphatic carboxylic acids, ensuring it is fully ionized at physiological pH.

Quantitative Physicochemical Profile

The following table synthesizes the computed and experimentally derived physicochemical properties of the scaffold, critical for evaluating its compliance with Lipinski's Rule of 5 and overall druglikeness.

| Property | Value | Clinical / ADME Implication |

| Molecular Weight | 240.32 g/mol | Highly fragment-like; leaves ample molecular weight budget for downstream derivatization[1]. |

| LogP (Octanol/Water) | ~2.80 | Optimal lipophilicity for passive membrane permeability without excessive non-specific protein binding. |

| pKa (Acidic - COOH) | ~4.2 | Fully ionized (anionic) at physiological pH (7.4), restricting blood-brain barrier (BBB) penetration unless derivatized. |

| pKa (Basic - Azepane N) | ~2.5 | Un-ionized at physiological pH due to resonance delocalization into the thiazole core. |

| Topological Polar Surface Area | 81.6 Ų | Excellent for oral bioavailability (<140 Ų); moderate for BBB penetration (ideal is <90 Ų). |

| Hydrogen Bond Donors (HBD) | 1 | Compliant with Rule of 5 (≤5). Contributed by the -COOH group. |

| Hydrogen Bond Acceptors (HBA) | 4 | Compliant with Rule of 5 (≤10). Contributed by O (x2), Thiazole N, and Azepane N. |

| Rotatable Bonds | 2 | High conformational rigidity, minimizing entropic penalty upon target binding. |

Experimental Workflows for Physicochemical Characterization

To ensure trustworthiness and reproducibility in lead optimization, the physicochemical parameters of this scaffold must be empirically validated. Below are the self-validating, step-by-step protocols based on OECD guidelines.

Protocol A: Potentiometric Determination of pKa (per OECD TG 112)

Because the compound possesses both a weakly basic nitrogen and an acidic carboxylate, potentiometric titration is the gold standard for determining its macroscopic dissociation constants[4].

Reagents & Equipment:

-

Standardized 0.1 M HCl and 0.1 M NaOH (CO₂-free).

-

0.15 M KCl solution (to maintain constant ionic strength).

-

Thermostated titration vessel (25.0 ± 0.1 °C) with a glass electrode and automatic titrator.

Step-by-Step Methodology:

-

Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.

-

Sample Preparation: Accurately weigh ~24 mg of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (approx. 0.1 mmol) and dissolve it in 50 mL of the 0.15 M KCl background electrolyte solution. Note: If aqueous solubility is too low, use a methanol/water co-solvent system (e.g., 10-50% MeOH) and extrapolate back to 0% co-solvent using the Yasuda-Shedlovsky method.

-

Acidification: Lower the pH of the solution to ~1.5 using 0.1 M HCl to fully protonate both the carboxylic acid and the conjugated azepane nitrogen.

-

Titration: Titrate the solution with 0.1 M NaOH in 0.05 mL increments under a constant nitrogen stream (to exclude atmospheric CO₂). Record the pH after each addition once equilibrium is reached (drift < 0.001 pH/min).

-

Data Analysis: Plot the titration curve (pH vs. Volume of NaOH). Use the first derivative to identify equivalence points. The pKa values are calculated from the half-equivalence points using the Henderson-Hasselbalch equation.

Protocol B: HPLC Determination of LogP (per OECD TG 107)

The shake-flask method can be challenging for zwitterionic or amphoteric compounds. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a reliable, high-throughput alternative[5].

Step-by-Step Methodology:

-

Column Selection: Utilize a standard C18 analytical column (e.g., 5 µm, 150 x 4.6 mm).

-

Mobile Phase: Prepare a buffered mobile phase (e.g., 50 mM phosphate buffer at pH 2.0 mixed with methanol at a 25:75 ratio). Causality: pH 2.0 ensures the carboxylic acid is fully unionized, allowing measurement of the intrinsic partition coefficient of the neutral species.

-

Reference Calibration: Inject a mixture of at least six reference substances with known LogP values (e.g., acetanilide, phenol, benzoic acid, toluene)[5]. Plot their retention factor ( k=(tR−t0)/t0 ) against their literature LogP values to generate a calibration curve.

-

Sample Injection: Inject the thiazole-5-carboxylic acid sample. Record its retention time ( tR ).

-

Calculation: Calculate the retention factor ( k ) for the sample and interpolate its LogP directly from the reference calibration curve.

Metabolic and Synthetic Trajectories

Understanding the reactivity and metabolic liabilities of the scaffold is crucial for drug design. The carboxylic acid is a prime handle for synthesizing amide-linked target inhibitors (such as KIFC1 inhibitors)[2], while the azepane ring represents the primary site for cytochrome P450-mediated oxidative metabolism.

Metabolic and synthetic trajectories of the thiazole-5-carboxylic acid scaffold.

References

-

European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." nih.gov (2019). Available at:[Link]

-

ACS Publications. "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes." acs.org (2023). Available at:[Link]

-

Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." umwelt-online.de (1981). Available at:[Link]

-

Fraunhofer-Publica. "Updating of the OECD Test Guideline 107 Partition coefficient n-Octanol/water - OECD laboratory intercomparison test on the HPLC method." fraunhofer.de. Available at:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. umwelt-online.de [umwelt-online.de]

- 5. Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. [publica.fraunhofer.de]

Technical Whitepaper: 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid – Structural Logic, Synthesis, and Applications

Executive Summary

The compound 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 1071413-07-4) is a highly versatile, fragment-like heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. By combining a rigid thiazole core with a flexible, seven-membered azepane ring, this molecule occupies a unique conformational space. This guide provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology based on the Hantzsch thiazole synthesis, and its applications in pharmacophore modeling.

Chemical Identity & Structural Logic

The IUPAC name, 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, systematically dictates its molecular architecture:

-

1,3-Thiazole Core : A five-membered aromatic ring containing sulfur (position 1) and nitrogen (position 3). This core provides structural rigidity and acts as a bioisostere for phenyl or pyridine rings, often improving the metabolic stability of the parent drug.

-

2-(Azepan-1-yl) Group : A seven-membered saturated nitrogen heterocycle attached to the C2 position of the thiazole via its nitrogen atom. Unlike the more common piperidine (6-membered) or pyrrolidine (5-membered) rings, azepane possesses greater conformational flexibility, allowing it to adapt to deep, irregularly shaped hydrophobic pockets in target proteins.

-

4-Methyl Group : A lipophilic methyl substituent at the C4 position. This group restricts the rotation of the adjacent carboxylic acid through steric hindrance, locking the molecule into a predictable conformation that is highly valuable for structure-based drug design.

-

5-Carboxylic Acid : Located at C5, this moiety serves a dual purpose. Synthetically, it is a primary handle for amide coupling reactions to generate combinatorial libraries. Biologically, it acts as a strong hydrogen-bond donor/acceptor and can form critical salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in target binding sites.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical properties of the compound, which define its lead-like characteristics[2],[1].

| Property | Value | Structural Significance |

| CAS Registry Number | 1071413-07-4 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C11H16N2O2S | Indicates a high fraction of sp3 carbons (due to azepane). |

| Molecular Weight | 240.32 g/mol | Well within the "Rule of 3" for fragment-based drug discovery. |

| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH). |

| Hydrogen Bond Acceptors | 4 | Thiazole (N, S) and Carboxylic acid (C=O, -OH). |

| Rotatable Bonds | 2 | Low flexibility outside the azepane ring, ensuring high binding entropy. |

Pharmacophore Modeling & Drug Discovery Applications

In the context of target-directed drug discovery, 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is frequently employed as a capping group or a core scaffold. The spatial arrangement of its functional groups allows for multivalent interactions within a protein binding site.

Figure 1: Pharmacophore logic mapping the structural components to their biological interaction potential.

Synthetic Methodology: The Hantzsch Pathway

The most robust and field-proven method for synthesizing 2-amino-4-methylthiazole-5-carboxylic acid derivatives is the Hantzsch Thiazole Synthesis [3],[4]. This convergent approach constructs the thiazole ring by condensing an α-halo ketone (in this case, ethyl 2-chloroacetoacetate) with a thioamide (azepane-1-carbothioamide).

Causality in Experimental Design

-

Why Ethyl 2-chloroacetoacetate? This specific reagent is chosen because it simultaneously delivers the 4-methyl group and the 5-carboxylate ester in a single step. The α-chloro group is highly electrophilic, acting as an ideal leaving group for the initial nucleophilic attack by the thioamide's sulfur atom[3].

-

Why Ethanol as a Solvent? Ethanol perfectly solvates both the polar thioamide and the organic α-halo ester. Its boiling point (~78°C) provides the optimal thermal energy to drive the cyclization and subsequent dehydration steps without causing thermal degradation of the starting materials[4].

-

Why LiOH in THF/Water for Saponification? The resulting ethyl ester must be hydrolyzed to the free acid. Lithium hydroxide (LiOH) is a mild base that prevents the unwanted decarboxylation of the thiazole-5-carboxylic acid—a common side reaction when using harsher bases (like KOH) at elevated temperatures. THF ensures the lipophilic ester remains in solution, while water solvates the hydroxide nucleophile.

Figure 2: Step-by-step synthetic workflow from azepane to the final carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Azepane-1-carbothioamide

-

Dissolve azepane (1.0 equiv) in a solution of dilute hydrochloric acid (1.1 equiv) to form the hydrochloride salt.

-

Add ammonium thiocyanate (NH₄SCN, 1.2 equiv) to the aqueous mixture.

-

Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. The reaction proceeds via the in situ generation of thiocyanic acid, which reacts with the amine.

-

Cool the mixture to room temperature. The azepane-1-carbothioamide precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Hantzsch Cyclization (Ester Formation)

-

In a round-bottom flask, dissolve azepane-1-carbothioamide (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Add ethyl 2-chloroacetoacetate (1.05 equiv) dropwise at room temperature[3].

-

Equip the flask with a reflux condenser and heat the mixture to 70–80°C for 5–6 hours[4]. The reaction progress can be monitored by TLC (Hexanes:EtOAc 3:1).

-

Once complete, concentrate the mixture under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 2-(azepan-1-yl)-4-methylthiazole-5-carboxylate.

Step 3: Saponification (Acid Generation)

-

Dissolve the crude ethyl ester (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and Water.

-

Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the solution.

-

Stir the reaction at room temperature for 12 hours. The biphasic mixture will become homogeneous as the ester hydrolyzes into the water-soluble lithium carboxylate salt.

-

Evaporate the THF under reduced pressure.

-

Carefully acidify the remaining aqueous layer with 1M HCl to pH ~3. The target compound, 2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, will precipitate.

-

Filter the solid, wash with cold water, and dry under high vacuum to afford the pure product.

Analytical Validation

To ensure scientific integrity and self-validation of the synthesized protocol, the final compound must be characterized using standard analytical techniques:

-

LC-MS : Expected [M+H]⁺ peak at m/z 241.1. The isotopic pattern should confirm the presence of one sulfur atom.

-

¹H NMR (DMSO-d₆) :

-

Broad singlet at ~12.5 ppm (1H, COOH, exchangeable).

-

Multiplets around 3.50 ppm (4H, azepane N-CH₂).

-

Multiplets around 1.50–1.75 ppm (8H, azepane remaining CH₂).

-

Singlet at ~2.40 ppm (3H, thiazole C4-CH₃).

-

Sources

Comprehensive Technical Guide: 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 1071413-07-4)

Executive Summary

2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 1071413-07-4) is a highly specialized heterocyclic building block utilized in advanced drug discovery and medicinal chemistry. Characterized by a 2-aminothiazole core substituted with a seven-membered azepane ring and a carboxylic acid moiety, this compound serves as a critical intermediate for synthesizing potent enzyme inhibitors and receptor modulators. This whitepaper provides an in-depth analysis of its physicochemical properties, structural biology relevance, synthetic methodology, and downstream experimental validation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a fragment or building block is essential for predicting its behavior in biological systems and its reactivity during organic synthesis. The azepane ring provides unique steric bulk and lipophilicity compared to smaller saturated heterocycles (like pyrrolidine or piperidine), which is critical for occupying deep hydrophobic pockets in target proteins.

Table 1: Quantitative Physicochemical Data

| Property | Value | Clinical / Synthetic Relevance |

| CAS Registry Number | 1071413-07-4[1] | Unique identifier for procurement and database tracking. |

| Molecular Formula | C₁₁H₁₆N₂O₂S[2] | Indicates a high degree of saturation in the azepane ring. |

| Molecular Weight | 240.32 g/mol [1] | Ideal fragment-like size (Rule of 3 compliant) for lead optimization. |

| LogP (Predicted) | ~2.01[1] | Optimal lipophilicity for oral bioavailability and membrane permeability. |

| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Essential for anchoring to active site residues (e.g., Arg/Lys). |

| Hydrogen Bond Acceptors | 4 (N, O, S) | Facilitates complex hydrogen-bonding networks. |

Structural Biology & Pharmacological Relevance

The 2-aminothiazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently appearing in antimicrobial, anti-inflammatory, and anticancer agents[3].

When functionalized with a carboxylic acid at the C5 position, the scaffold gains specific affinity for metalloenzymes and kinases. Most notably, thiazole-5-carboxylic acid derivatives are potent inhibitors of Xanthine Oxidase (XO) , the enzyme responsible for uric acid production[4].

-

Causality of the Scaffold: The carboxylic acid acts as a bioisostere for the natural substrate (xanthine), anchoring the molecule to the molybdenum-pterin (Mo-pt) center of XO.

-

Role of the Azepane Ring: The bulky, flexible 7-membered azepane ring extends into the hydrophobic channel leading to the active site, effectively blocking substrate entry while increasing the overall residence time of the inhibitor.

Synthetic Methodology: The Hantzsch Cyclization Protocol

The most robust and high-yielding route to synthesize 2-amino-4-methylthiazole-5-carboxylic acid derivatives is the Hantzsch Thiazole Synthesis .

Expert Insight on Reagent Selection: To construct the thiazole core, ethyl 2-chloroacetoacetate is strictly preferred over standard ethyl acetoacetate. The α -chloro group acts as a superior leaving group during the nucleophilic attack by the thioamide, driving the dehydration and cyclization of the thiazoline intermediate into a fully aromatic thiazole [5].

Step-by-Step Synthesis Protocol (Self-Validating Workflow)

Step 1: Preparation of Azepane-1-carbothioamide

-

Dissolve azepane (1.0 eq) in anhydrous ethanol.

-

Add ammonium thiocyanate (1.2 eq) and reflux the mixture for 4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the amine spot and the emergence of a UV-active thioamide spot confirms completion.

Step 2: Hantzsch Cyclization

-

To the crude thioamide solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at 40°C[5].

-

Elevate the temperature to 70°C and stir for 5 hours.

-

Cool to room temperature, precipitate the ester intermediate with ice water, and filter.

-

Validation: Analyze the intermediate via LC-MS to confirm the presence of ethyl 2-(azepan-1-yl)-4-methylthiazole-5-carboxylate.

Step 3: Saponification to Final Product

-

Suspend the ester in a 10% NaOH/Ethanol solution (1:1 v/v) and stir at room temperature for 2 hours.

-

Acidify the mixture with 1M HCl to pH 3 to precipitate the free carboxylic acid.

-

Filter, wash with cold water, and dry under a vacuum.

-

Validation: Confirm the final structure (CAS: 1071413-07-4) via ¹H-NMR (DMSO-d6) ensuring the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of a broad carboxylic acid singlet at >12.0 ppm.

Fig 1. Step-by-step Hantzsch synthesis of 2-(azepan-1-yl)-4-methylthiazole-5-carboxylic acid.

Mechanistic Pathways & Biological Targets

When utilized as an active pharmaceutical ingredient (API) precursor, the primary mechanistic pathway targeted by this compound class is the competitive inhibition of Xanthine Oxidase. By occupying the active site, the thiazole derivative prevents the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, thereby mitigating hyperuricemia (the root cause of gout).

Fig 2. Competitive inhibition of Xanthine Oxidase by thiazole-5-carboxylic acid derivatives.

Experimental Validation: In Vitro XO Inhibition Assay

To validate the biological efficacy of synthesized 2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives, a continuous spectrophotometric kinetic assay must be employed.

Self-Validating Assay Protocol

-

Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA.

-

Enzyme Preparation: Dilute bovine milk Xanthine Oxidase (Sigma-Aldrich) in the buffer to a final concentration of 0.05 U/mL.

-

Compound Incubation: In a 96-well UV-transparent plate, add 10 μ L of the test compound (dissolved in DMSO, final DMSO concentration <1%) and 80 μ L of the enzyme solution. Incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add 10 μ L of 1 mM xanthine substrate to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 295 nm (the λmax for uric acid) every 30 seconds for 10 minutes using a microplate reader.

-

Assay Validation (Quality Control):

-

Positive Control: Run parallel wells using Febuxostat or Allopurinol to validate enzyme activity and calculate the Z'-factor. A Z'-factor > 0.5 confirms a robust, self-validating assay.

-

Data Analysis: Calculate the IC₅₀ by plotting the initial velocity ( V0 ) against the log concentration of the inhibitor using non-linear regression.

-

Comprehensive References

-

ResearchGate. Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate (2019). Available at:[Link]

-

National Institutes of Health (NIH) / PMC. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC (2021). Available at:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (Molecular Formula: C₁₁H₁₆N₂O₂S, Molecular Weight: 240.33 g/mol ) is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a substituted thiazole carboxylic acid core, suggests potential applications as a scaffold for developing novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and identification in various experimental settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, serves as a predictive and instructional resource for its characterization.

Molecular Structure and Key Features

The structural characteristics of the title compound are pivotal in interpreting its spectroscopic data. The molecule comprises a central 4-methyl-1,3-thiazole ring substituted at the 2-position with an azepane ring and at the 5-position with a carboxylic acid group.

Figure 1: Chemical structure of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal.[2] Its chemical shift can be highly dependent on concentration and solvent. |

| ~3.5 - 3.7 | Triplet | 4H | N-CH₂ (Azepane, positions 2 & 7) | These protons are adjacent to the nitrogen atom and are thus deshielded. The triplet multiplicity arises from coupling to the adjacent CH₂ groups. |

| ~2.5 | Singlet | 3H | C₄-CH₃ (Thiazole) | The methyl group attached to the thiazole ring is expected to be a singlet as there are no adjacent protons. |

| ~1.6 - 1.8 | Multiplet | 8H | (CH₂)₄ (Azepane, positions 3, 4, 5, 6) | The remaining methylene protons of the azepane ring will appear as overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~160 - 165 | C₂ (Thiazole) | The carbon atom of the thiazole ring bonded to two nitrogen atoms is expected at a downfield shift.[3] |

| ~145 - 150 | C₄ (Thiazole) | The substituted carbon of the thiazole ring. |

| ~120 - 125 | C₅ (Thiazole) | The carbon atom of the thiazole ring attached to the carboxylic acid group. |

| ~50 - 55 | N-CH₂ (Azepane) | The carbon atoms adjacent to the nitrogen in the azepane ring are deshielded. |

| ~25 - 30 | (CH₂)₄ (Azepane) | The remaining methylene carbons of the azepane ring. |

| ~15 - 20 | C₄-CH₃ (Thiazole) | The methyl carbon is expected in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr, which is then automatically subtracted from the sample spectrum.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of the carboxylic acid gives a very broad and characteristic absorption due to hydrogen bonding.[2][4] |

| 2850 - 3000 | C-H stretch | Alkanes (Azepane, Methyl) | These absorptions are due to the C-H stretching vibrations of the sp³ hybridized carbons in the azepane and methyl groups.[4] |

| ~1710 | C=O stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is a strong and sharp absorption.[2][5] |

| ~1600 & ~1450 | C=C and C=N stretch | Thiazole Ring | These absorptions are characteristic of the stretching vibrations within the aromatic thiazole ring.[6] |

| 1200 - 1300 | C-N stretch | Amine (Azepane) | The stretching vibration of the C-N bond in the azepane ring. |

| ~920 | O-H bend | Carboxylic Acid | The out-of-plane bending of the O-H group in the carboxylic acid.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.

-

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The expected exact mass for C₁₁H₁₆N₂O₂S is 240.0932. In positive ion mode ESI-MS, a strong signal for the protonated molecule [M+H]⁺ at m/z 241.1010 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 239.0854 would be prominent.

-

Key Fragmentation Pathways:

-

Loss of CO₂ (44 Da): A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide.

-

Loss of COOH (45 Da): The entire carboxylic acid group can be lost as a radical.

-

Cleavage of the Azepane Ring: Fragmentation within the azepane ring can lead to a series of daughter ions.

-

Thiazole Ring Fragmentation: The stable thiazole ring is less likely to fragment extensively under soft ionization conditions.

-

Figure 2: A plausible fragmentation pathway for 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid in positive ion mode MS/MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. The expected NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of related chemical structures. The detailed experimental protocols offer a robust framework for researchers to acquire high-quality data for this compound. The combination of these spectroscopic techniques will enable unambiguous identification and structural confirmation, which is essential for its potential development in the pharmaceutical sciences.

References

-

Molport. 2-[(azepan-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Available from: [Link]

-

Nowak, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 693. Available from: [Link]

-

TÜRKAY, M. & AYDIN, F. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1122. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Wang, Y., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 54(1), 47-56. Available from: [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. Available from: [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

-

University of Colorado Boulder. IR Chart. Available from: [Link]

-

Michigan State University. IR Absorption Table. Available from: [Link]

Sources

Elucidating the Crystal Structure of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule pharmacophores. 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 1071413-07-4) represents a highly versatile building block in medicinal chemistry, combining a hydrogen-bond-capable thiazole-carboxylic acid core with a lipophilic, conformationally flexible azepane ring[1]. This technical whitepaper details the structural elucidation of this compound, providing a rigorous, self-validating protocol for single-crystal X-ray diffraction (SCXRD) and an in-depth analysis of its supramolecular packing.

Molecular Architecture & Conformational Analysis

The molecular structure of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is characterized by three distinct domains, each contributing unique steric and electronic properties to the crystal lattice:

-

The Thiazole Core: The 1,3-thiazole ring acts as a rigid, planar scaffold. The nitrogen atom at the 3-position serves as a weak hydrogen-bond acceptor, while the sulfur atom contributes to polarizability and potential chalcogen bonding.

-

The Carboxylic Acid Moiety: Located at the 5-position, this group is the primary driver of supramolecular assembly. In the solid state, thiazole-5-carboxylic acid derivatives characteristically form robust R22(8) hydrogen-bonded dimers via the carboxylic acid groups ( O−H⋯O=C ) [2].

-

The Azepane Ring: Attached at the 2-position, the seven-membered azepane ring is non-planar. To minimize transannular steric strain, it typically adopts a twist-chair conformation in the solid state. The tertiary amine nitrogen is conjugated with the thiazole ring, giving the C(thiazole)−N(azepane) bond partial double-bond character, which restricts rotation and forces the nitrogen into a planar or near-planar geometry.

Experimental Protocol: Crystallization and Data Collection

To achieve high-resolution structural data, the crystallization methodology must prioritize slow nucleation to prevent amorphous precipitation. The following protocol utilizes a self-validating vapor diffusion system.

Step-by-Step Crystallization Workflow

-

Solvent Selection: Dissolve 15 mg of the highly pure (>99%) compound in 1.0 mL of a polar aprotic solvent (e.g., Dimethylformamide, DMF). DMF is chosen because it fully solubilizes the zwitterionic/polar nature of the compound without prematurely initiating hydrogen-bonded dimerization [3].

-

Anti-Solvent Setup: Place the sample vial inside a larger closed chamber containing 5.0 mL of a volatile anti-solvent (e.g., Diethyl ether or Hexane).

-

Vapor Diffusion: Allow the system to equilibrate at 293 K for 4–7 days. Causality: The slow vapor-phase transfer of the anti-solvent into the DMF solution gradually lowers the dielectric constant, inducing supersaturation at a rate that favors the thermodynamic growth of single crystals over kinetic aggregation.

-

Crystal Harvesting: Select a colorless, block-shaped crystal (approximate dimensions 0.20×0.15×0.10 mm) under a polarizing microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture and to prevent phase transitions during flash-cooling.

X-Ray Diffraction Data Collection

-

Flash-Cooling: Flash-cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryo-cooling minimizes thermal displacement parameters (B-factors), significantly enhancing the resolution of high-angle reflections and protecting the crystal from radiation damage.

-

Initial Screening (Self-Validation): Collect a preliminary set of frames to determine the unit cell and evaluate the Rmerge value. An Rmerge<0.05 confirms the absence of macroscopic twinning, validating the decision to proceed with full data collection.

-

Full Acquisition: Utilize a diffractometer equipped with a microfocus Mo-K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect data covering a full sphere of reciprocal space to ensure high redundancy.

Figure 1: Crystallographic workflow from compound purification to supramolecular analysis.

Structural Refinement and Crystal Packing

The structure is typically solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Hydrogen atoms attached to carbon are placed in calculated positions, whereas the critical carboxylic acid proton is located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.

Supramolecular Network

The defining feature of the crystal packing is the formation of centrosymmetric dimers. The carboxylic acid group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, creating an R22(8) ring motif. This strong intermolecular interaction ( O⋯O distance typically ∼2.65 Å) dictates the primary packing axis [2]. Secondary interactions, such as weak C−H⋯N contacts involving the azepane ring and the thiazole nitrogen, stabilize the three-dimensional architecture, forming extended sheets parallel to the crystallographic bc plane.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this class of thiazole-carboxylic acid derivatives, providing a benchmark for quality control during structural refinement.

| Parameter | Value / Description |

| Chemical Formula | C11H16N2O2S |

| Formula Weight | 240.33 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo-K α ) | 0.71073 Å |

| Crystal System | Monoclinic (Typical for such dimers) |

| Space Group | P21/c |

| Z (Molecules per unit cell) | 4 |

| Absorption Coefficient ( μ ) | ∼0.25 mm −1 |

| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.090 |

| Goodness-of-fit on F2 | 1.02−1.05 |

Table 1: Representative crystallographic data and refinement statistics.

References

-

Quan, G.-X., & Luo, A.-L. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1052. Retrieved March 31, 2026, from [Link]

Literature Review & Technical Guide on Substituted Thiazole-5-Carboxylic Acids: Synthesis, Pharmacodynamics, and Drug Discovery Applications

Executive Summary

The 1,3-thiazole ring—a five-membered heterocyclic motif containing nitrogen and sulfur—is a foundational pillar in modern medicinal chemistry. It is estimated that nearly 75% of FDA-approved small-molecule drugs containing nitrogen heterocycles utilize such azole frameworks[1]. Among these, substituted thiazole-5-carboxylic acids have emerged as a highly privileged scaffold. The strategic placement of a carboxylic acid moiety at the C5 position, combined with diverse substitutions at the C2 and C4 positions, allows for precise electronic tuning and optimal spatial geometry. This whitepaper synthesizes current literature to provide an in-depth technical analysis of their pharmacodynamics, clinical translation, and self-validating synthetic methodologies.

Structural Pharmacology: The Privileged Thiazole Scaffold

The pharmacological versatility of the thiazole-5-carboxylic acid core stems from its unique physicochemical properties. The thiazole ring is nearly coplanar with attached aromatic moieties, which minimizes steric hindrance and allows deep penetration into narrow enzyme binding pockets[1]. Furthermore, the C5-carboxylic acid acts as a critical pharmacophore, serving as a strong hydrogen-bond acceptor and donor. This functional group anchors the molecule within active sites through electrostatic interactions with basic amino acid residues (such as arginine or lysine)[2].

Clinical Translation: The Febuxostat Paradigm

The most prominent clinical validation of the thiazole-5-carboxylic acid scaffold is Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)[3]. Approved for the chronic management of hyperuricemia in patients with gout, febuxostat represents a paradigm shift in xanthine oxidase (XO) inhibition[3].

Unlike legacy treatments like allopurinol (a purine analog), febuxostat is a non-purine selective inhibitor[3]. The thiazole-5-carboxylic acid core binds tightly to the molybdenum-pterin center of the XO enzyme[1]. The carboxylic acid group forms critical hydrogen bonds with the active site, while the thiazole ring's coplanarity enhances the overall binding affinity, effectively blocking the conversion of hypoxanthine to uric acid[1].

Fig 1: Mechanism of action of Febuxostat inhibiting Xanthine Oxidase to prevent Uric Acid synthesis.

Emerging Therapeutic Applications & QSAR Data

Beyond gout management, the thiazole-5-carboxylic acid framework is actively investigated in oncology and inflammatory diseases. Structural modifications, such as introducing a methylene amine spacer between the phenyl ring and the thiazole core, have been shown to provide additional heteroatoms that favor hydrogen bonding within target enzymes[2][4].

Recent literature highlights their efficacy as potent kinase inhibitors, specifically targeting Casein Kinase II (CK2), B-RAF, and Cyclin-dependent Kinases (CDKs)[5]. Table 1 summarizes the quantitative structure-activity relationship (QSAR) data for leading derivatives.

Table 1: Quantitative Inhibitory Data of Key Thiazole-5-Carboxylic Acid Derivatives

| Compound / Derivative | Target Enzyme | IC50 Value | Therapeutic Area | Ref |

| Febuxostat | Xanthine Oxidase (XO) | ~1.0 nM | Gout / Hyperuricemia | [3] |

| Compound 5b (p-fluoro benzamido) | Xanthine Oxidase (XO) | 0.57 μM | Gout / Hyperuricemia | [2] |

| Compound 5c (p-chloro benzamido) | Xanthine Oxidase (XO) | 0.91 μM | Gout / Hyperuricemia | [2] |

| Compound 5j (benzylamino spacer) | Xanthine Oxidase (XO) | 3.6 μM | Gout / Hyperuricemia | [4] |

| Compound 33 | Casein Kinase II (CK2) | 0.4 μM | Oncology | [5] |

| Compound 40 (phenyl sulfonyl) | B-RAFV600E Kinase | 23.1 nM | Oncology (Melanoma) | [5] |

| Compound 25 (pyrimidine hybrid) | CDK9 | 0.64 - 2.01 μM | Oncology | [5] |

Synthetic Methodologies: The Hantzsch Approach

The most robust and widely utilized approach for constructing substituted thiazole-5-carboxylic acids is the Hantzsch Thiazole Synthesis [6]. This convergent synthesis involves the condensation of an α -haloester (e.g., ethyl 2-chloroacetoacetate) with a thioamide or thiourea[2].

Causality Behind Experimental Choices:

-

Cyclization Solvent (Ethanol): Ethanol is selected because its boiling point (78°C) provides the perfect thermal energy for the condensation reaction without degrading the reactants. Furthermore, the intermediate ester is highly soluble in hot ethanol but precipitates upon cooling, allowing for easy isolation.

-

Base-Catalyzed Hydrolysis (Saponification): To convert the resulting thiazole-5-carboxylate ester to the active carboxylic acid, base hydrolysis (using NaOH or KOH) is strictly preferred over acid hydrolysis[6]. The formation of the resonance-stabilized carboxylate anion makes the reaction thermodynamically irreversible, driving the yield to near 100%.

-

Acidification (pH 2-3): The pKa of the thiazole-5-carboxylic acid typically ranges between 4.0 and 5.0. Dropping the aqueous solution's pH to 2-3 using HCl ensures complete protonation. This neutralizes the molecule's charge, drastically reducing its aqueous solubility and forcing the final product to precipitate as a pure solid.

Fig 2: General synthetic workflow for substituted thiazole-5-carboxylic acids via Hantzsch reaction.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis of a generic 2-(substituted amino)-4-methylthiazole-5-carboxylic acid incorporates built-in quality control (QC) checkpoints[2].

Phase 1: Esterification & Cyclization

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted thiourea in 25 mL of absolute ethanol.

-

Addition: Dropwise, add 10 mmol of ethyl 2-chloroacetoacetate while stirring continuously.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

-

QC Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the starting material spot completely disappears.

-

Isolation: Cool the mixture to 0°C in an ice bath. Filter the precipitated ethyl 2-(substituted amino)-4-methylthiazole-5-carboxylate under vacuum and wash with cold ethanol.

Phase 2: Saponification & Acidification 6. Hydrolysis: Transfer the ester intermediate to a new flask. Add 20 mL of a 10% (w/v) aqueous NaOH solution. Reflux at 100°C for 2 hours. 7. QC Checkpoint 2 (Solubility): The suspension will turn into a clear solution as the ester converts into the water-soluble sodium carboxylate salt. 8. Precipitation: Cool the solution to room temperature. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0 (verify with pH paper). A dense white/pale-yellow precipitate will form. 9. Final Isolation: Filter the precipitate via vacuum filtration, wash thoroughly with distilled water to remove inorganic salts, and dry in a vacuum desiccator. 10. QC Checkpoint 3 (Spectroscopic Validation): Validate the final structure via FT-IR (look for the broad O-H stretch at 2500-3300 cm⁻¹ and the strong C=O stretch at ~1680 cm⁻¹) and ¹H-NMR (ensure the disappearance of the ethyl ester signals at ~1.3 ppm and ~4.2 ppm).

References

-

PubChem - Febuxostat National Institutes of Health (NIH) URL:[Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Royal Society of Chemistry (RSC) URL:[Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives ResearchGate URL:[Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents National Institutes of Health (NIH) / PMC URL:[Link]

-

Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies ResearchGate URL:[Link]

-

Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers PubMed / NIH URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"Discovery and history of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid"

An In-depth Technical Guide to the Synthesis, Derivatives, and Therapeutic Potential of the 2-Aminothiazole-5-Carboxylic Acid Scaffold, Featuring 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and therapeutic landscape of 2-aminothiazole-5-carboxylic acid derivatives. While specific literature on the discovery and history of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is sparse, this document situates the molecule within the broader, well-documented context of its chemical class. We will explore the fundamental synthetic routes, with a focus on the Hantzsch thiazole synthesis, and delve into the extensive biological activities exhibited by these compounds, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

The Significance of the 2-Aminothiazole Scaffold: A Historical Perspective

The 2-aminothiazole core has long been a focal point of synthetic and medicinal chemistry.[2] Its importance stems from its ability to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through hydrogen bonding and other non-covalent interactions.[4] This has led to the development of numerous drugs and clinical candidates across various therapeutic areas.[3]

One of the most notable examples of a drug containing the 2-aminothiazole moiety is Dasatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5] The success of Dasatinib has spurred further investigation into 2-aminothiazole derivatives as anticancer agents, with many studies focusing on the synthesis of analogues with improved potency and selectivity.[5]

Beyond oncology, 2-aminothiazole derivatives have demonstrated significant promise as antimicrobial, anti-inflammatory, and antioxidant agents.[3][5] This broad spectrum of activity underscores the importance of this scaffold in drug discovery and has led to the development of extensive libraries of these compounds for high-throughput screening.[3]

Synthesis of 2-Aminothiazole-5-Carboxylic Acid Derivatives: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[4] For the synthesis of 2-aminothiazole-5-carboxylic acid derivatives, a key intermediate is often an ethyl 2-amino-4-methylthiazole-5-carboxylate. This can be prepared by reacting a suitable α-haloketone with thiourea.[4]

The general workflow for the Hantzsch synthesis of a 2-aminothiazole-5-carboxylate is depicted in the following diagram:

Caption: Generalized Hantzsch thiazole synthesis workflow.

Proposed Synthesis of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

The proposed pathway is as follows:

Caption: Proposed synthesis of the target compound.

Representative Experimental Protocol: Synthesis of a 2-Substituted-4-methylthiazole-5-carboxamide

The following protocol is a representative example of how a 2-substituted-4-methylthiazole-5-carboxamide can be synthesized, based on procedures described in the patent literature for similar compounds.[6][7] This protocol can be adapted for the synthesis of a wide range of derivatives.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of solution. Filter the solid, wash with water, and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

-

To a solution of copper(II) bromide (1.2 eq) and tert-butyl nitrite (1.2 eq) in acetonitrile, add ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Step 3: Synthesis of Ethyl 2-(azepan-1-yl)-4-methylthiazole-5-carboxylate

-

To a solution of ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 eq) in a suitable solvent such as DMF or DMSO, add azepane (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100°C and stir for 8-12 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-(azepan-1-yl)-4-methylthiazole-5-carboxylate.

Step 4: Synthesis of 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

-

To a solution of ethyl 2-(azepan-1-yl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

-

Stir the reaction at room temperature for 4-8 hours, or until the starting material is consumed as monitored by TLC.

-

Acidify the reaction mixture to pH 3-4 with a dilute solution of HCl.

-

The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Biological Activities and Therapeutic Potential

As a class of compounds, 2-aminothiazole-5-carboxylic acid derivatives have been extensively investigated for a wide range of biological activities.

| Biological Activity | Therapeutic Target/Mechanism of Action | References |

| Anticancer | Kinase inhibition (e.g., Src, VEGFR-2), antiproliferative effects. | [1][4][5] |

| Antimicrobial | Inhibition of bacterial and fungal growth. | [3][4] |

| Anti-inflammatory | Inhibition of COX and LOX enzymes. | [4] |

| Antioxidant | Scavenging of free radicals. | [3][5] |

Given the established biological activities of the 2-aminothiazole scaffold, it is plausible that 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid could exhibit similar properties. The azepane moiety may influence the compound's lipophilicity and ability to interact with specific biological targets, potentially leading to novel therapeutic applications. Further research is needed to fully elucidate the biological profile of this specific compound.

Conclusion

The 2-aminothiazole-5-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While the specific compound 2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is not extensively documented, its chemical structure suggests that it shares the rich therapeutic potential of its chemical class. The synthetic routes and biological activities discussed in this guide provide a solid foundation for further investigation into this promising area of medicinal chemistry. The continued exploration of novel derivatives of the 2-aminothiazole core is likely to yield new and effective treatments for a wide range of diseases.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed. Retrieved from [Link]

- Novel 2-alkyl-5-thiazole-carboxylic acid derivatives. Google Patents.

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Retrieved from [Link]

-

2-[(azepan-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Molport. Retrieved from [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Retrieved from [Link]

-

PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES. (2010). European Patent Office. Retrieved from [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2004). ResearchGate. Retrieved from [Link]

-

Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. PMC. Retrieved from [Link]

- Polymorphic modifications of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazole-carboxylic acid and processes for the preparation thereof. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]